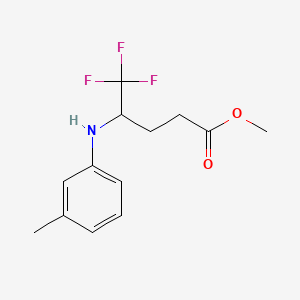

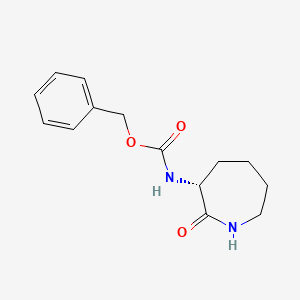

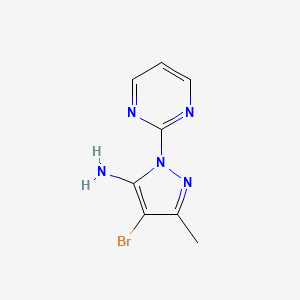

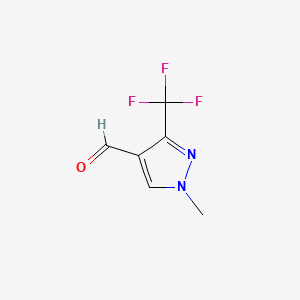

1-甲基-3-(三氟甲基)-1H-吡唑-4-甲醛

描述

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of related compounds has been reported. For example, the InChI code for “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” is1S/C6H8F3N3/c1-12-3-4 (2-10)5 (11-12)6 (7,8)9/h3H,2,10H2,1H3 .

科学研究应用

抗菌和抗氧化活性:Bhat等人(2016年)的研究报告了新吡唑衍生物的合成,包括1-甲基-3-(三氟甲基)-1H-吡唑-4-甲醛,显示出作为抗菌剂的潜力。这些化合物表现出广谱的抗菌活性和中等至良好的抗氧化活性 (Bhat et al., 2016)。

晶体结构分析:Xu和Shi(2011年)专注于新吡唑衍生物的合成并分析它们的晶体结构。他们的研究有助于理解这些化合物的分子和晶体学特性 (Xu & Shi, 2011)。

Vilsmeier-Haack反应应用:Hu等人(2010年)使用Vilsmeier-Haack试剂合成了新型1-[(2,6-二氯-4-三氟甲基)苯基]-3-芳基-1H-吡唑-4-甲醛,展示了该化合物在有机合成中的实用性 (Hu et al., 2010)。

抗菌和抗真菌性能:Prasath等人(2015年)合成了含有吡唑基团的新喹啉基查尔酮,并发现它们具有良好的抗菌性能,表明这些化合物在开发抗菌和抗真菌剂方面具有潜力 (Prasath et al., 2015)。

吡唑并[4,3-c]吡啶合成:Palka等人(2014年)提出了一种合成6-取代的1-苯基-3-三氟甲基-1H-吡唑并[4,3-c]吡啶的方法,展示了吡唑衍生物在生产复杂有机化合物中的多功能性 (Palka et al., 2014)。

非线性光学性能:Lanke和Sekar(2016年)合成了一系列基于吡唑的染料,探索它们在非线性光学应用中的潜力。这突显了吡唑衍生物在先进材料科学中的适用性 (Lanke & Sekar, 2016)。

离子液体合成:Hangarge和Shingare(2003年)描述了在离子液体中合成吡唑啉-5-(4H)-酮的方法,展示了一种环保的合成吡唑基化合物的方法 (Hangarge & Shingare, 2003)。

抗癌活性:Ashok等人(2020年)研究了新型三唑基吡唑醛的抗增殖活性,突显了这些化合物在癌症研究中的潜力 (Ashok et al., 2020)。

安全和危害

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXGLZIJJETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: Are there any notable intermolecular interactions observed in the crystal structures of these compounds?

A2: The crystal packing of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime [] exhibits S⋯N contacts measuring 3.309 Å. These interactions are noteworthy as they suggest potential weak intermolecular forces involving the sulfur atom. On the other hand, 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime [] displays weak intermolecular C—H⋯F interactions. This difference highlights how subtle changes in substituents and their positioning can lead to variations in intermolecular interactions within the crystal lattice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。